molecular formula C22H31N5O B15119925 4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine

4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine

Cat. No.: B15119925
M. Wt: 381.5 g/mol
InChI Key: YJQZNFMDISHVNO-UHFFFAOYSA-N
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Description

4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine typically involves multiple steps, including the formation of the piperazine, pyrimidine, and morpholine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols

Scientific Research Applications

4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H31N5O

Molecular Weight

381.5 g/mol

IUPAC Name

4-[4-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine

InChI

InChI=1S/C22H31N5O/c1-17-4-5-18(2)20(14-17)16-25-6-8-26(9-7-25)21-15-19(3)23-22(24-21)27-10-12-28-13-11-27/h4-5,14-15H,6-13,16H2,1-3H3

InChI Key

YJQZNFMDISHVNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC(=NC(=C3)C)N4CCOCC4

Origin of Product

United States

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